molecular formula C3H5NO2 B1671898 Glycidamide CAS No. 5694-00-8

Glycidamide

Cat. No.: B1671898
CAS No.: 5694-00-8
M. Wt: 87.08 g/mol
InChI Key: FMAZQSYXRGRESX-UHFFFAOYSA-N
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Description

Glycidamide is an organic compound with the chemical formula C₃H₅NO₂. It is a colorless oil that contains both amide and epoxide functional groups. This compound is a bioactive metabolite of acrylonitrile and acrylamide, known for its potential toxicity and carcinogenic properties . It is a chiral molecule and is considered a reactive epoxide metabolite .

Mechanism of Action

Target of Action

Glycidamide, also known as Oxirane-2-carboxamide, is a bioactive metabolite of acrylamide . It primarily targets DNA and proteins within cells . It is more reactive towards DNA than acrylamide, forming several DNA adducts . The main DNA adducts are N7-(2-carbamoyl-2-hydroxyethyl)-guanine (or N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (or N3-GA-Ade) .

Mode of Action

this compound interacts with its targets by covalent binding . It is a reactive epoxide metabolite from acrylamide and can react with nucleophiles, resulting in covalent binding of the electrophile . This interaction leads to mutations in the DNA .

Biochemical Pathways

this compound is formed from acrylamide through an oxidation process catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . It is considered to represent the route underlying the genotoxicity and carcinogenicity of acrylamide . The reaction of this compound and glutathione represents a detoxification pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation from acrylamide by the enzyme CYP2E1 . It has a biological half-life of 5 hours

Result of Action

The molecular and cellular effects of this compound’s action include genotoxicity and potential carcinogenicity . It promotes the growth of certain cancer cells, such as prostate cancer cells, by changing the protein expression of cell cycle regulators and Epithelial-to-Mesenchymal Transition (EMT)-Associated Proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that dietary factors can contribute to acrylamide/glycidamide metabolism .

Biochemical Analysis

Biochemical Properties

Glycidamide is a reactive epoxide metabolite from acrylamide . It can react with nucleophiles, resulting in covalent binding of the electrophile . This property allows this compound to interact with various enzymes, proteins, and other biomolecules. For instance, it reacts with DNA to form adducts . It is more reactive toward DNA than acrylamide . The main DNA adducts are N7-(2-carbamoyl-2-hydroxyethyl)-guanine and N3-(2-carbamoyl-2-hydroxyethyl)adenine .

Cellular Effects

This compound has been found to inhibit the sodium/potassium ATPase protein present in the plasma membrane of nerve cells . This inhibition leads to an increase in intracellular sodium and a decrease in intracellular potassium, causing depolarization of the nerve membrane . This compound’s interaction with DNA can cause mutations, indicating its potential genotoxic effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It forms from acrylamide through the oxidation process, catalyzed by the enzyme cytochrome P450 2E1 (CYP2E1) . This compound can bind covalently with DNA, forming adducts . This binding can lead to changes in gene expression and potentially cause mutations .

Temporal Effects in Laboratory Settings

It is known that this compound-DNA adduct formation is more pronounced than acrylamide-DNA adduct formation at all doses tested .

Dosage Effects in Animal Models

It is known that this compound is more mutagenic than acrylamide at any given dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It forms from acrylamide, which is generated by the pyrolysis of proteins rich in asparagine . The oxidation of acrylamide, catalyzed by the enzyme CYP2E1, gives this compound . This compound can be detoxified through diverse pathways such as the formation of this compound-glutathione conjugates .

Transport and Distribution

It is known that this compound can react with various biomolecules, indicating that it may interact with transporters or binding proteins .

Subcellular Localization

It is known that this compound inhibits the sodium/potassium ATPase protein present in the plasma membrane of nerve cells , suggesting that it may localize to the plasma membrane.

Comparison with Similar Compounds

  • Acrylamide
  • Other Epoxides

Glycidamide’s unique reactivity and mutagenic properties make it a compound of significant interest in toxicology and carcinogenicity research.

Biological Activity

Glycidamide, the epoxide metabolite of acrylamide, is a compound of significant interest due to its biological activity, particularly its genotoxic and carcinogenic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, mutagenicity, and implications for human health based on diverse research studies.

This compound is formed from acrylamide through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP2E1. The conversion of acrylamide to this compound is saturable, indicating that at lower doses, a higher proportion of acrylamide is converted compared to higher doses. In rats, the formation of this compound can range from 50% at low doses to only 13% at 100 mg/kg body weight .

Table 1: Conversion Rates of Acrylamide to this compound in Rats

Dose (mg/kg)This compound Formation (%)
Low Dose50
Medium Dose-
High Dose13

Genotoxicity and Mutagenicity

This compound exhibits potent genotoxic effects primarily through its ability to form DNA adducts. Studies have shown that this compound is more mutagenic than acrylamide itself. For instance, in a study using transgenic mouse fibroblasts, this compound treatment resulted in a dose-dependent increase in mutations, particularly A→G transitions and G→C transversions .

Case Study: DNA Adduct Formation

In a controlled experiment, human bronchial epithelial cells were treated with this compound. The results indicated that this compound formed DNA adducts at specific sites within the TP53 gene more effectively than acrylamide did. This suggests that this compound's reactivity with DNA contributes significantly to its mutagenic potential .

Table 2: Mutation Spectrum Induced by this compound

Mutation TypeFrequency (%)
A→GIncreased
G→CIncreased
G→TIncreased

Epidemiological Studies

Several epidemiological studies have investigated the association between this compound exposure (via hemoglobin adducts) and various cancers. For example, a nested case-control study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort found no clear association between biomarkers of acrylamide exposure and epithelial ovarian cancer (EOC) risk; however, some middle quintiles of hemoglobin adducts showed elevated odds ratios .

Table 3: Hemoglobin Adduct Levels in EOC Study

BiomarkerCases (pmol/gHb)Controls (pmol/gHb)
HbAA66.967.1
HbGA47.943.7
HbAA+HbGA114.0109.9

Properties

IUPAC Name

oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAZQSYXRGRESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2031374
Record name Glycidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2031374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

2'-Deoxyadenosine (dA) and 2'-deoxyguanosine (dG) were reacted with mutagenic epoxide glycidamide (GA). The reactions yielded three GA-dA adducts (N1-GA-dA, N6-GA-dA and N1-GA-dI) and two GA-dG adducts (N1-GA-dG I and N1-GA-dG II). The structures of the adducts were characterized by spectroscopic and spectrometric methods (1H-, 13C, and 2D NMR, MS, UV). The mechanism of the amide hydrolysis taking place during formation of the adducts N1-GA-dA and N1-GA-dG I was studied. A mechanism where a transamidation is the key step in the hydrolysis of the amide function of GA /was proposed/.
Record name Glycidamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

5694-00-8
Record name Glycidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5694-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2031374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-EPOXYPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5ELX5XYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Glycidamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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